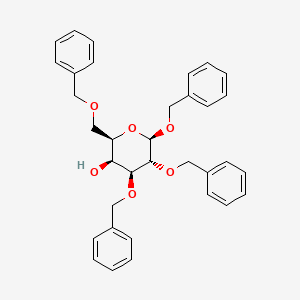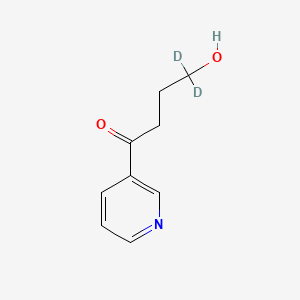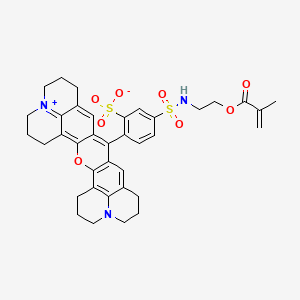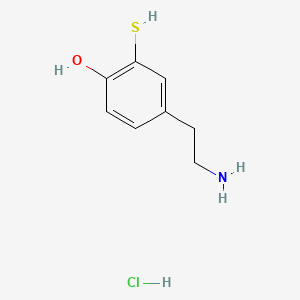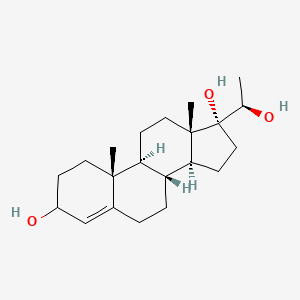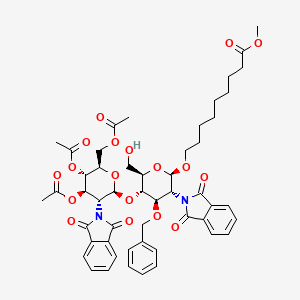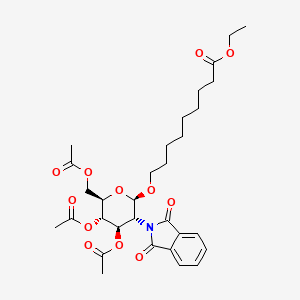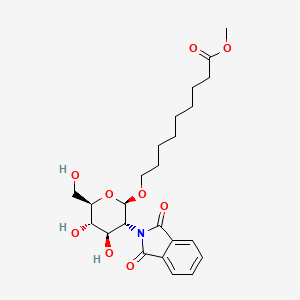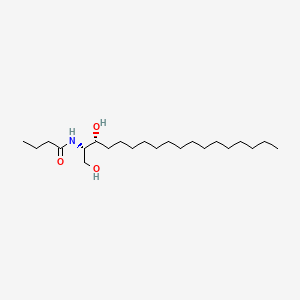
1,2,4,6-四-O-乙酰基-3-氯-3-脱氧-D-吡喃葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
科学研究应用
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is used extensively in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biology: Studied for its role in glycan formation and degradation.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biochemical reagents and as a precursor for other chemical compounds.
作用机制
Target of Action
The compound 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a highly significant compound in the biomedical sector . It finds extensive usage in the synthesis of pharmaceutical agents showcasing remarkable antitumor, antiviral, and anti-inflammatory properties . .
Mode of Action
It is known that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on the oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
Given its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions , it can be inferred that it likely interacts with multiple biochemical pathways.
Result of Action
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose showcases remarkable antitumor, antiviral, and anti-inflammatory properties . Its wide-ranging effectiveness in combatting diverse diseases such as cancer, viral infections, and inflammatory conditions underscores its pivotal role in biomedical exploration and the advancement of therapeutic interventions .
准备方法
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose can be synthesized through the acetylation of 3-chloro-3-deoxy-D-glucopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The major product is 3-chloro-3-deoxy-D-glucopyranose with free hydroxyl groups.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the chlorine atom.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Contains an azido group instead of a chlorine atom.
1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose: Similar acetylation pattern but different sugar backbone .
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable reagent in the synthesis of diverse carbohydrate derivatives .
属性
IUPAC Name |
[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHZACAHYMQZEZ-DYPLGBCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721160 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104013-04-9 |
Source


|
| Record name | 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
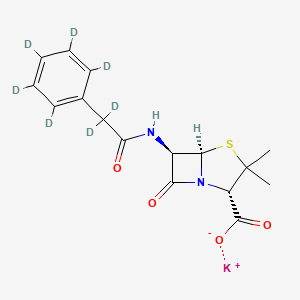
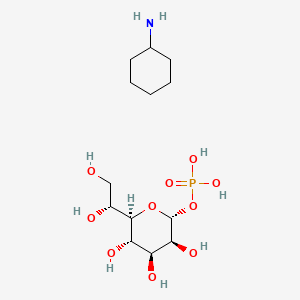
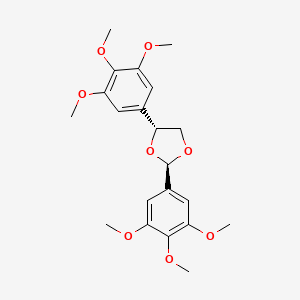
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B561687.png)
